molecular formula C22H25N3O4 B2971352 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2379986-46-4

3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2971352
CAS No.: 2379986-46-4
M. Wt: 395.459
InChI Key: NMJISWQKUWSKDX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with a unique structure that combines a cyclopropyl group, a benzodioxine moiety, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the benzodioxine moiety, which is then coupled with a piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and benzodioxine-containing molecules. Examples include:

Uniqueness

What sets 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-22(17-2-1-3-19-21(17)28-13-12-27-19)25-10-8-15(9-11-25)14-29-20-7-6-18(23-24-20)16-4-5-16/h1-3,6-7,15-16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJISWQKUWSKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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